

A Technical Guide to the Thermal Decomposition Kinetics of Potassium Hydrogen Carbonate

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Compound of Interest

Compound Name: *potassium;hydrogen carbonate*

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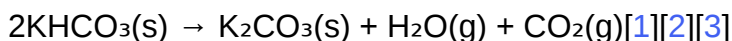
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition kinetics of potassium hydrogen carbonate (KHCO_3). The information presented herein is curated from peer-reviewed scientific literature to assist researchers, scientists, and professionals in drug development in understanding the thermal stability and decomposition pathway of this compound. This document summarizes key quantitative kinetic data, details experimental methodologies, and visualizes the decomposition process.

Core Concepts in Thermal Decomposition

The thermal decomposition of potassium hydrogen carbonate is a crucial area of study, particularly in applications where the compound is subjected to elevated temperatures. Understanding the kinetics of this process is essential for predicting reaction rates, determining thermal stability, and designing safe and efficient processes. The primary reaction for the thermal decomposition of potassium hydrogen carbonate is the conversion to potassium carbonate, water, and carbon dioxide.

The overall chemical equation for this decomposition is:



This reaction is initiated by heat, and its rate is dependent on factors such as temperature, heating rate, and the physical properties of the sample.

Quantitative Kinetic Data

The kinetics of potassium hydrogen carbonate decomposition have been investigated using various models and experimental techniques, primarily thermogravimetric analysis (TGA). The key kinetic parameters, including activation energy (E_a), pre-exponential factor (A), and reaction order (n), are summarized in the table below. These parameters are essential for the mathematical modeling of the decomposition process.

Activation Energy (E_a) (kJ/mol)	Reaction Order (n)	Pre-exponential Factor (A) (s^{-1})	Kinetic Model/Method	Source
141.3	1.145	Not specified	Integral method using Schlömilch function	[4] [5] [6] [7]
Not specified	~2	Slightly higher than $NaHCO_3$	Kissinger–Akahira–Sunose (KAS), Flynn–Wall–Ozawa (FWO), Kim–Park, and analytical methods	[8]

Decomposition Temperature Profile

The temperature at which potassium hydrogen carbonate begins to decompose is a critical parameter for its handling and application. The decomposition process occurs over a range of temperatures rather than at a single point.

Onset of Decomposition	Temperature of Maximum Reaction Rate	Completion of Decomposition	Source
364 K (91 °C)	421.9 K (148.9 °C)	Not specified	[4][5][6][7]
~373 K (100 °C)	Not specified	~459 K (186 °C)	[9]
373-393 K (100-120 °C)	Not specified	Not specified	[2]

Detailed Experimental Protocols

The kinetic parameters presented in this guide were determined through specific experimental protocols, primarily employing thermogravimetric analysis (TGA). TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Thermogravimetric Analysis (TGA) Protocol (Based on Hartman et al.)

- Objective: To determine the unbiased rates of decomposition of KHCO_3 .
- Instrumentation: A thermogravimetric analyzer.
- Sample Preparation: Small, finely ground samples of potassium hydrogen carbonate were used to minimize mass transfer intrusions.[10] The particle sieve size used in one set of experiments was 53-74 μm . [10]
- Experimental Conditions:
 - Heating Method: Both slowly increasing-temperature and constant-temperature methods were employed.[4][5][6][7]
 - Heating Rate: A specific non-isothermal experiment was conducted at a heating rate of 1 °C/min.[10]
 - Atmosphere: Experiments were conducted in a flow of entrainer nitrogen.[10] In some preliminary runs, a pure carbon dioxide atmosphere was used to assess equilibrium

constraints.[10]

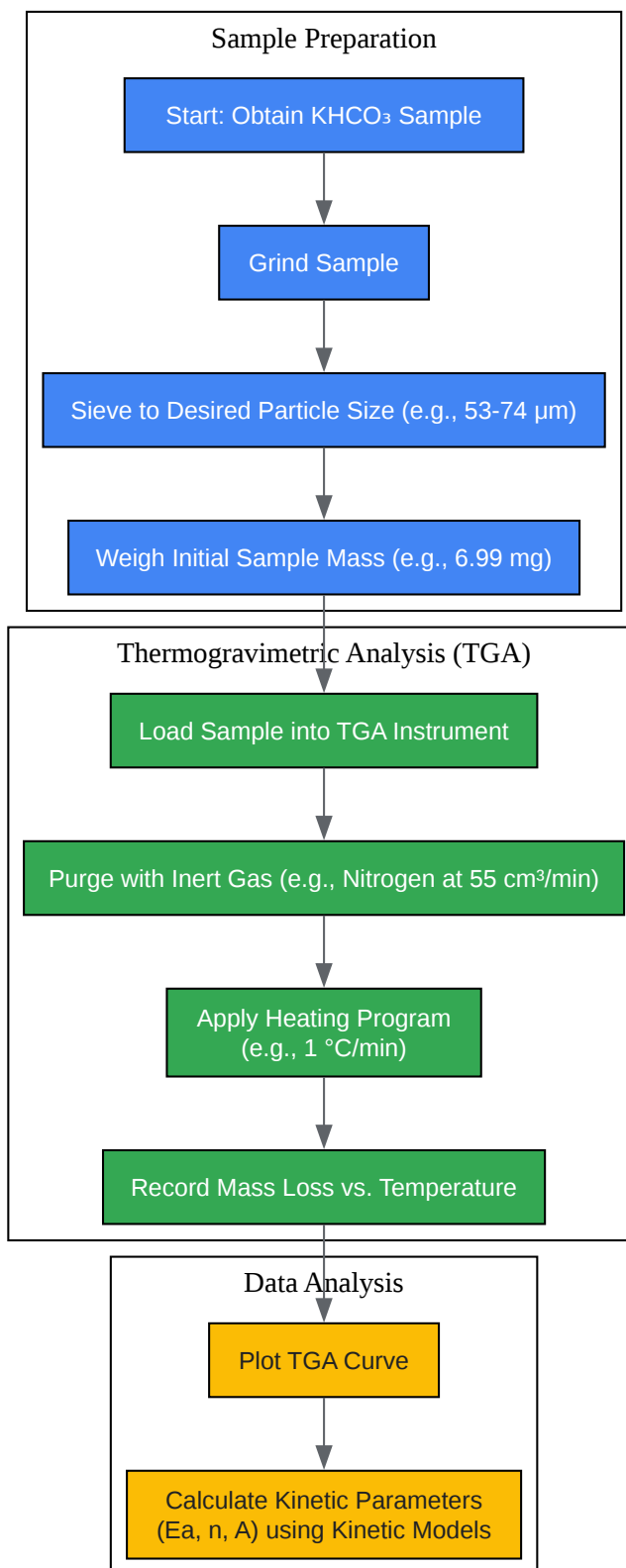
- Flow Rate: 55 cm³/min of nitrogen.[10]
- Initial Sample Mass: A sample mass of 6.99 mg was used in a specific documented experiment.[10]
- Data Analysis: An Arrhenius-type relationship was developed using an integral method, specifically leveraging the Schlömilch function, to calculate the activation energy and order of reaction.[4][5][6][7]

Non-isothermal Kinetic Analysis Protocol (Based on Srisang et al.)

- Objective: To investigate the non-isothermal kinetic methods for the decomposition of KHCO₃. [8]
- Instrumentation: A thermogravimetric analyzer (TG) and derivative thermogravimetry (DTG). [8]
- Experimental Conditions:
 - Heating Rates: Four different heating rates were used for the measurements.[8] One of the heating rates investigated was 5 °C/min, which was determined to be optimal for heat transfer penetration.[8]
- Data Analysis: The order of reaction (n), pre-exponential factor (A), and activation energy (E_a) were calculated using four different models:[8]
 - Kissinger–Akahira–Sunose (KAS)
 - Flynn–Wall–Ozawa (FWO)
 - Kim–Park
 - An analytical method

Visualizations

To further elucidate the experimental and chemical processes, the following diagrams are provided.



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Caption: Experimental workflow for TGA of KHCO_3 .

Caption: Thermal decomposition pathway of KHCO_3 .

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